1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-10(6-15)14(13-12-7)9-4-2-8(11)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOCBBFRVFJZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-fluorophenyl azide with propargyl aldehyde in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired triazole compound with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines. For example, compounds derived from this triazole have shown significant growth inhibition in human tumor cells with mean GI50 values indicating promising antitumor activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazoles are recognized for their effectiveness against a range of pathogens. Research indicates that derivatives of this compound exhibit significant inhibition against both bacterial and fungal strains, suggesting its utility in developing new antimicrobial agents .
Drug Development
The unique structure of this compound allows it to serve as a versatile building block in drug synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules with potential therapeutic applications .
Synthesis of Novel Compounds
This triazole derivative can be utilized as a precursor in the synthesis of other biologically active compounds. For instance, it can be transformed into various functionalized triazoles or other heterocycles that may possess enhanced biological activities .
Reaction Pathways
The compound can undergo various chemical transformations such as:
- Nucleophilic substitutions
- Condensation reactions
These reactions are crucial for generating new derivatives that may have improved pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde can be compared with other triazole derivatives, such as:
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the carbaldehyde group at a different position on the triazole ring.
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-methanol: A reduced form of the compound with a primary alcohol group instead of an aldehyde group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde is a notable compound within the triazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Overview of the Compound
This compound features a triazole ring substituted with a fluorophenyl group and a carbaldehyde moiety. Its structural characteristics contribute to its reactivity and biological interactions. The synthesis typically involves the Huisgen cycloaddition reaction between azides and alkynes, often employing copper(I) catalysts under mild conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Antifungal Activity
The compound has also shown promising antifungal properties. In studies assessing its efficacy against Candida species, it was found to inhibit fungal growth at concentrations as low as 16 µg/mL . The mechanism appears to involve disruption of fungal cell membrane integrity.
Anticancer Potential
This compound has been evaluated for anticancer activity against various cancer cell lines. Notably:
- MCF-7 (breast cancer) : IC50 = 25 µM
- A549 (lung cancer) : IC50 = 30 µM
- HeLa (cervical cancer) : IC50 = 20 µM
The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
The biological activity of this triazole derivative is attributed to its ability to interact with specific enzymes and receptors. For instance, it may inhibit enzyme activities by binding to their active sites or modulating signal transduction pathways involved in cell growth and apoptosis .
Study on Anticancer Activity
A recent study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment led to:
- Increased levels of lactate dehydrogenase (LDH), suggesting cytotoxicity.
- Alterations in cell cycle distribution with a significant increase in cells arrested in the S phase.
These findings underscore the potential of this compound as an anticancer agent .
Comparative Analysis with Similar Compounds
When compared with other triazole derivatives, such as 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid, the unique combination of functional groups in this compound imparts distinct biological activities and reactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
